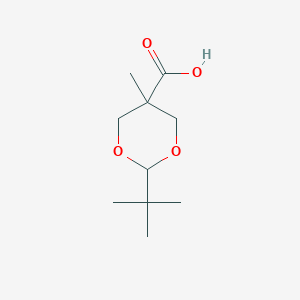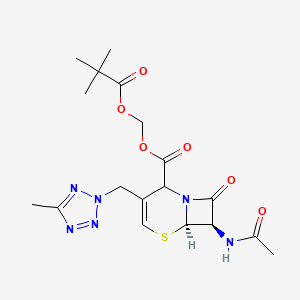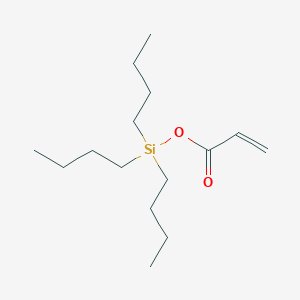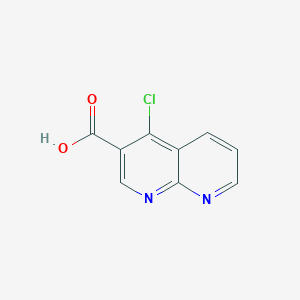
7-tert-butyl-8aH-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-butyl-8aH-acridin-9-one est un dérivé de l’acridin-9(10H)-one, un composé connu pour ses propriétés physiques et chimiques uniques. Les dérivés de l’acridine, y compris le this compound, se caractérisent par leur structure hétérocyclique contenant de l’azote, qui confère une gamme d’activités biologiques et d’applications industrielles .
Méthodes De Préparation
La synthèse du 7-tert-butyl-8aH-acridin-9-one implique généralement la réaction de l’acridin-9(10H)-one avec des halogénoalcanes tertiobutyle en présence d’une base telle que l’hydroxyde de sodium (NaOH) et d’un catalyseur de transfert de phase comme le bromure de tétrabutylammonium (TBAB). La réaction est réalisée dans un solvant tel que la butanone-2 . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle, assurant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 7-tert-butyl-8aH-acridin-9-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3), conduisant à la formation de quinones correspondantes.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux (H2) en présence d’un catalyseur tel que le palladium sur carbone (Pd/C), conduisant à la formation de dérivés de l’acridine réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés, où des nucléophiles tels que des amines ou des thiols remplacent les atomes d’halogène
Applications De Recherche Scientifique
Le 7-tert-butyl-8aH-acridin-9-one a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de divers composés organiques, notamment des colorants et des pigments.
Biologie : Le composé présente des propriétés de fluorescence, ce qui le rend utile en imagerie biologique et en tant que sonde fluorescente.
Médecine : Les dérivés de l’acridine, y compris le this compound, ont montré un potentiel en tant qu’agents anticancéreux en raison de leur capacité à s’intercaler avec l’ADN.
Industrie : Il est utilisé dans la production de diodes électroluminescentes organiques (OLED) en raison de ses propriétés de fluorescence retardée activée thermiquement (TADF)
Mécanisme D'action
Le mécanisme d’action du 7-tert-butyl-8aH-acridin-9-one implique son interaction avec des cibles moléculaires telles que l’ADN. Le composé s’intercale entre les paires de bases de l’ADN, perturbant la structure de l’ADN et inhibant les processus de réplication et de transcription. Ce mécanisme est particulièrement pertinent dans son activité anticancéreuse potentielle, où il peut induire l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Le 7-tert-butyl-8aH-acridin-9-one peut être comparé à d’autres dérivés de l’acridine tels que :
Acridin-9(10H)-one : Le composé parent, connu pour ses propriétés de fluorescence et son utilisation dans les OLED.
3,6-di(10H-phénoxazin-10-yl)-10-phénylacridin-9(10H)-one : Un nouveau composé TADF conçu pour une efficacité de luminescence élevée.
3,6-DCz-AD : Un émetteur TADF bleu profond à forte pureté de couleur et efficacité.
La singularité du this compound réside dans son groupe tertiobutyle, qui améliore sa stabilité et ses propriétés de fluorescence, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
7-tert-butyl-8aH-acridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10,13H,1-3H3 |
Clé InChI |
PKVABYNSBVNVFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2C(=NC3=CC=CC=C3C2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)

